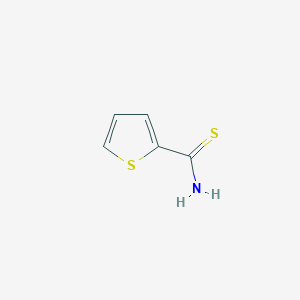

噻吩-2-甲硫代酰胺

描述

Thiophene-2-carbothioamide is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry. The compound is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a carbothioamide group, which is a functional group containing a thiocarbonyl group adjacent to an amine.

Synthesis Analysis

The synthesis of thiophene-2-carbothioamide derivatives has been achieved through different methods. One approach involves the reaction of thiophene and 2,5-dimethylthiophene with isothiocyanates in the presence of aluminum chloride in nitromethane, leading to the formation of N-substituted carbothioamides . Another method includes the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium to produce a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides .

Molecular Structure Analysis

The molecular structure of thiophene-2-carbothioamide derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction studies have been used to determine the crystal and molecular structures of complexes involving thiophene-2-carbothioamide ligands . These studies reveal how the metal atoms are coordinated through the sulfur and azomethine nitrogen atoms of the thiosemicarbazone ligands, with the ligand existing in its thiolate tautomeric form.

Chemical Reactions Analysis

Thiophene-2-carbothioamide and its derivatives participate in various chemical reactions that are significant in medicinal chemistry. For instance, the amide imidic prototropic tautomerization of thiophene-2-carbohydrazide, a related compound, has been studied using DFT computations and XRD analysis . This tautomerization involves a single proton intramigration, which is a type of chemical reaction that can affect the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carbothioamide derivatives have been investigated through computational and experimental methods. The electronic parameters, such as frontier molecular orbital energies, excitation energy, absorption, dipole moment, and other quantum parameters, have been computed using DFT methods . Additionally, the thermal behavior of these compounds has been studied using FWO and KAS isoconversional kinetic methods, providing insights into their stability and reactivity .

科学研究应用

1. Detection of Zn2+

- Application Summary: Thiophene-2-carbothioamide is used in a practical hydrazine-carbothioamide-based fluorescent chemosensor (TCC) for the detection of Zn2+. TCC exhibits selective fluorescence emission for Zn2+ and does not show any interference with other metal ions .

- Methods of Application: TCC was utilized for the detection of Zn2+ in paper strips, zebrafish, and real water samples. The association ratio between TCC and Zn2+ was determined to be 2:1 by ESI-mass and Job plot .

- Results: TCC could detect Zn2+ down to 0.39 μM in the solution phase and 51.13 μM in zebrafish .

2. Synthesis of Thiophene Derivatives

- Application Summary: Thiophene-based analogs, including Thiophene-2-carbothioamide, have been used by scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results: The synthesis of thiophene derivatives has led to the development of advanced compounds with a variety of biological effects .

3. Removal of Cr(VI) Ions

- Application Summary: Thiophene-2-carbothioamide is used in the development of a novel material using magnetic nanoparticles for the removal of Cr(VI) ions from an aqueous medium .

- Methods of Application: The newly synthesized magnetic nanoparticles in combination with thiophene derivatives were used to investigate their adsorption capacities .

- Results: The research focuses on the development of a novel material using magnetic nanoparticles and thiophene derivatives .

4. Antioxidant Activity

- Application Summary: Thiophenes, including Thiophene-2-carbothioamide, have been found to possess antioxidant properties .

- Methods of Application: The antioxidant activity of thiophenes is typically evaluated using various biochemical assays .

- Results: Thiophenes have shown promising results in these assays, indicating their potential as antioxidants .

5. Antibacterial Activity

- Application Summary: Thiophenes are known to exhibit antibacterial properties .

- Methods of Application: The antibacterial activity of thiophenes is usually tested against a range of bacterial strains in microbiological assays .

- Results: Thiophenes have demonstrated significant antibacterial activity in these tests .

6. Detection of S2- Ions

- Application Summary: Thiophene-2-carbothioamide has been used in the synthesis of a Thiophene-benzimidazole-based chemosensor for the detection of S2- ions in water .

- Methods of Application: The chemosensor was used to detect S2- ions in water, with the strong blue fluorescence of the free probe being observed to be quenched due to the formation of the probe-Cu2+ ensemble .

- Results: The chemosensor was able to effectively detect S2- ions in water .

7. Solid-State Electrochromic Devices

- Application Summary: Thiophenes, including Thiophene-2-carbothioamide, have been used in the development of solid-state electrochromic devices .

- Methods of Application: The specific methods of application can vary, but generally involve the incorporation of thiophenes into the device’s active layer .

- Results: The use of thiophenes in these devices has been shown to enhance their performance .

8. Antifungal Activity

- Application Summary: Thiophenes are known to exhibit antifungal properties .

- Methods of Application: The antifungal activity of thiophenes is usually tested against a range of fungal strains in microbiological assays .

- Results: Thiophenes have demonstrated significant antifungal activity in these tests .

9. Anti-Inflammatory Activity

- Application Summary: Thiophenes, including Thiophene-2-carbothioamide, have been found to possess anti-inflammatory properties .

- Methods of Application: The anti-inflammatory activity of thiophenes is typically evaluated using various biochemical assays .

- Results: Thiophenes have shown promising results in these assays, indicating their potential as anti-inflammatory agents .

安全和危害

未来方向

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

属性

IUPAC Name |

thiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYHAPUCGQOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353210 | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-2-carbothioamide | |

CAS RN |

20300-02-1 | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

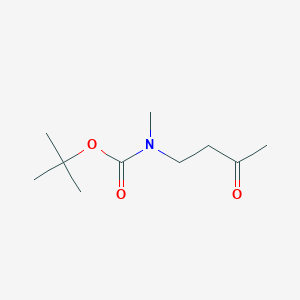

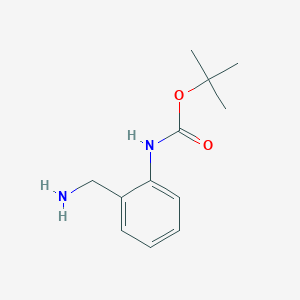

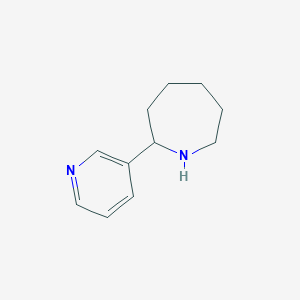

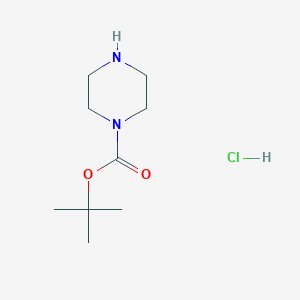

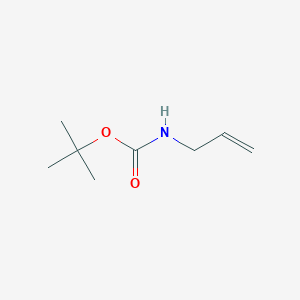

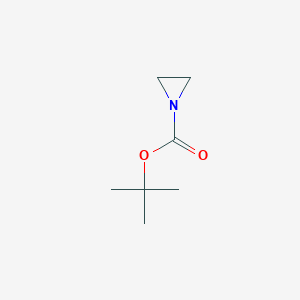

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

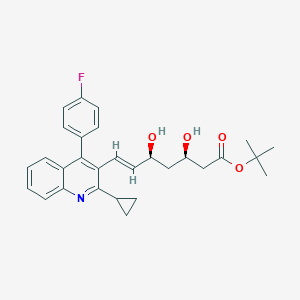

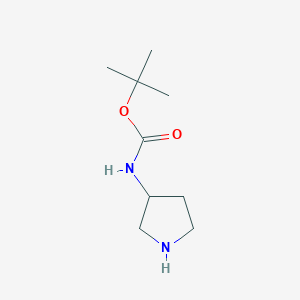

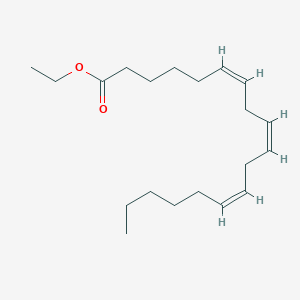

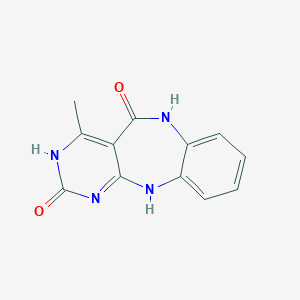

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)